molecular formula C13H14N4O2 B3305731 8-Nitro-5-(piperazin-1-yl)isoquinoline CAS No. 923752-41-4

8-Nitro-5-(piperazin-1-yl)isoquinoline

Cat. No.: B3305731
CAS No.: 923752-41-4
M. Wt: 258.28 g/mol
InChI Key: ZTHVAURBKDIDJU-UHFFFAOYSA-N
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Description

8-Nitro-5-(piperazin-1-yl)isoquinoline is a chemical compound with the molecular formula C13H14N4O2 and a molecular weight of 258.28 . It is a synthetic intermediate useful for pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula 1S/C13H14N4O2/c18-17(19)13-2-1-12(16-7-5-14-6-8-16)10-3-4-15-9-11(10)13/h1-4,9,14H,5-8H2 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Modifications for Enhanced Bioavailability

8-Nitro-5-(piperazin-1-yl)isoquinoline and its analogues have been explored for their potential in enhancing bioavailability in anti-tuberculosis treatments. Through structural modifications, such as replacing benzyl groups on the piperazine ring and introducing nitrogen atoms or expanding the ring to a bicyclic tetrahydroisoquinoline moiety, researchers have aimed to improve absorption and serum half-life while retaining or enhancing anti-tuberculosis activity. These modifications have shown promise in increasing the bioavailability of compounds, which is crucial for effective drug delivery and therapeutic efficacy (Tangallapally et al., 2006).

Antiparasitic Activity through Novel Hybrid Molecules

Research into novel hybrid molecules derived from antiparasitic precursors, including structures similar to this compound, has shown significant promise in antiamoebic and antigiardial activities. By synthesizing compounds that combine features of known antiparasitic agents with modifications such as the introduction of a piperazine ring, scientists have developed compounds with potent lethal activities against parasites like Entamoeba histolytica and Giardia intestinalis. These findings open up new avenues for treating parasitic infections with compounds that exhibit low cytotoxicity and high specificity against target organisms (Saadeh et al., 2009).

Safety and Hazards

The safety information for 8-Nitro-5-(piperazin-1-yl)isoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

8-nitro-5-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)13-2-1-12(16-7-5-14-6-8-16)10-3-4-15-9-11(10)13/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVAURBKDIDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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